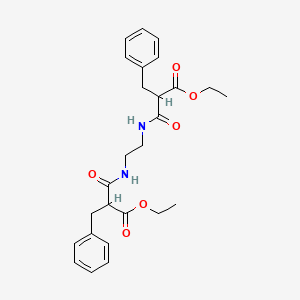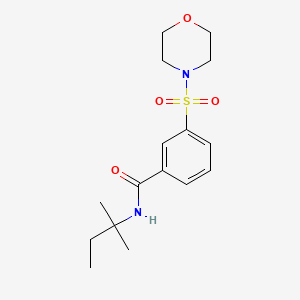
N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide, also known as CMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMI is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 294.3 g/mol.
Mecanismo De Acción
The mechanism of action of N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide involves the formation of covalent bonds with various nucleophiles such as amino acids, thiols, and imidazole groups. This covalent bond formation leads to the inhibition of various enzymes and proteins, thereby affecting their biological activity. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and β-lactamase.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines such as MCF-7, A549, and HT-29. This compound has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide has several advantages for lab experiments such as its high stability, solubility in organic solvents, and ease of synthesis. However, this compound has limitations such as its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken while handling this compound in the lab.
Direcciones Futuras
There are several future directions for the research on N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide. One potential direction is the development of this compound-based metal-organic frameworks and covalent organic frameworks for various applications such as gas storage, catalysis, and drug delivery. Another potential direction is the development of this compound-based inhibitors for various enzymes and proteins for therapeutic applications. Additionally, the study of the environmental impact of this compound and its degradation products is also an important future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of N-(2-methoxyphenyl)imidoformamide with cyanogen bromide in the presence of sodium carbonate. This compound has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. The mechanism of action of this compound involves the formation of covalent bonds with various nucleophiles, leading to the inhibition of various enzymes and proteins. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
The synthesis of N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide involves the reaction of N-(2-methoxyphenyl)imidoformamide with cyanogen bromide in the presence of sodium carbonate. The reaction yields this compound as a white crystalline solid with a yield of 70-80%. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)imidoformamide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound has been used as a key intermediate in the synthesis of various biologically active compounds such as imidazoles, pyridines, and quinolines. This compound has also been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form strong covalent bonds with metal ions and organic linkers.
Propiedades
IUPAC Name |
N'-cyano-N-(cyanomethyl)-N-(2-methoxyphenyl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-11-5-3-2-4-10(11)15(7-6-12)9-14-8-13/h2-5,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHQIADRBOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC#N)C=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)
